3-Nitro-4-(phenylthio)benzoic acid
Overview
Description
3-Nitro-4-(phenylthio)benzoic acid is an organic compound with the molecular formula C13H9NO4S and a molecular weight of 275.28 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a phenylthio group (-SPh) attached to a benzoic acid core. It is primarily used in research settings and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(phenylthio)benzoic acid typically involves the nitration of 4-(phenylthio)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization to obtain the pure compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(phenylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylthio group can be oxidized to a sulfone group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of 3-amino-4-(phenylthio)benzoic acid.
Sulfone Derivatives: Oxidation of the phenylthio group results in 3-nitro-4-(phenylsulfonyl)benzoic acid.
Scientific Research Applications
3-Nitro-4-(phenylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(phenylthio)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylthio group can modulate the compound’s binding affinity to proteins and enzymes, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic Acid: Similar in structure but lacks the phenylthio group.
4-Nitrobenzoic Acid: Similar but with the nitro group in a different position.
3-Amino-4-(phenylthio)benzoic Acid: A reduced form of 3-Nitro-4-(phenylthio)benzoic acid.
Uniqueness
This compound is unique due to the presence of both the nitro and phenylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in research and industry .
Properties
IUPAC Name |
3-nitro-4-phenylsulfanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPUPFIRVICSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363060 | |
Record name | 3-nitro-4-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37531-36-5 | |
Record name | 3-nitro-4-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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